molecular formula C5H2BrIO3 B6287099 4-Bromo-5-iodofuran-2-carboxylic acid CAS No. 19303-42-5

4-Bromo-5-iodofuran-2-carboxylic acid

Cat. No.: B6287099
CAS No.: 19303-42-5
M. Wt: 316.88 g/mol
InChI Key: WHDVDRALLBHZDL-UHFFFAOYSA-N
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Description

4-Bromo-5-iodofuran-2-carboxylic acid is an organic compound with the molecular formula C5H2BrIO3 and a molecular weight of 316.88 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and iodine substituents on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-iodofuran-2-carboxylic acid typically involves the halogenation of furan derivatives. One common method is the bromination and iodination of furan-2-carboxylic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The furan ring and carboxylic acid group can participate in oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can modify the functional groups on the furan ring.

Scientific Research Applications

4-Bromo-5-iodofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodofuran-2-carboxylic acid depends on its specific application. In chemical reactions, the bromine and iodine atoms can participate in various interactions, such as forming bonds with other atoms or groups. In biological systems, the compound may interact with specific enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-furoic acid: Similar structure but lacks the iodine substituent.

    5-Iodo-2-furoic acid: Similar structure but lacks the bromine substituent.

    2-Furoic acid: The parent compound without any halogen substituents.

Uniqueness

4-Bromo-5-iodofuran-2-carboxylic acid is unique due to the presence of both bromine and iodine substituents on the furan ring. This dual halogenation can impart distinct chemical properties, such as increased reactivity and potential for forming complex molecules. The combination of bromine and iodine also allows for diverse applications in various fields of research.

Properties

IUPAC Name

4-bromo-5-iodofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDVDRALLBHZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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